A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol
This in-depth technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis for the expected spectral features of this molecule, offers a detailed interpretation of predicted NMR data, and provides a standardized protocol for experimental data acquisition.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4] The chemical shift (δ), reported in parts per million (ppm), is a fundamental parameter in NMR that indicates the electronic environment of a nucleus. This guide will dissect the expected chemical shifts for (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol, a molecule with distinct aromatic and functional group regions that give rise to a characteristic NMR fingerprint.
Molecular Structure and Predicted NMR Spectra
The structure of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol, presented below, is key to understanding its NMR spectra. The molecule consists of a central methanol carbon bonded to a 4-bromophenyl group and a 2,4-dimethoxyphenyl group.
Figure 3. Logic diagram for NMR-based structure elucidation.
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COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to identify adjacent protons in the aromatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is invaluable for assigning the signals of the protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments and confirming the overall connectivity of the molecule.
By systematically analyzing the data from these experiments, a researcher can confidently assign every ¹H and ¹³C signal and verify the structure of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol.
Conclusion
This technical guide provides a thorough overview of the expected ¹H and ¹³C NMR chemical shifts for (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol. By combining theoretical predictions with established principles of NMR spectroscopy, researchers can effectively interpret experimental data to confirm the identity and purity of this compound. The provided experimental protocol and data interpretation workflow serve as a robust framework for the structural elucidation of this and similar molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical research and development.
References
-
Spectral Database for Organic Compounds (SDBS). Bioregistry. [Link]
-
Spectral Database for Organic Compounds. Wikipedia. [Link]
-
NMR Spectroscopy: Principles and Applications. Scribd. [Link]
-
NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]
-
SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library. [Link]
-
Spectral Database for Organic Compounds. re3data.org. [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]
-
Simulate and predict NMR spectra. NMRDB. [Link]
-
NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. JoVE. [Link]
-
CASCADE. Colorado State University. [Link]
-
NMR Spectroscopy: Principles, Techniques, and Applications. SlideShare. [Link]
-
NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley. [Link]
-
nmrshiftdb2 - open nmr database on the web. [Link]
-
Predict 13C carbon NMR spectra. NMRdb.org. [Link]
-
Enantioresolution and absolute configurations of chiral meta-substituted diphenylmethanols as determined by X-ray crystallographic and 1H NMR anisotropy methods. PubMed. [Link]
-
Supporting information for - The Royal Society of Chemistry. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. RSC Publishing. [Link]
-
The chemical shifts of NMR (δ ppm) spectral values of compounds 1-6. ResearchGate. [Link]
-
Figure S8. 1 H NMR spectra of (2-benzotellurophenyl)diphenylmethanol (8). ResearchGate. [Link]
-
Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. RSC Publishing. [Link]
-
N'-((E)-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenesulfonohydrazide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Rasayan Journal of Chemistry. [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]
-
4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
